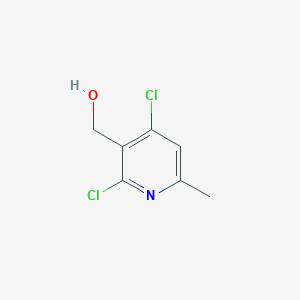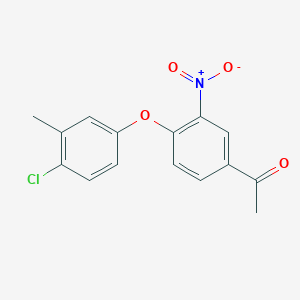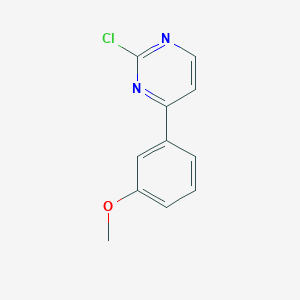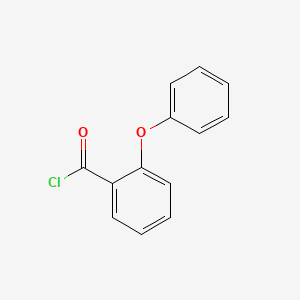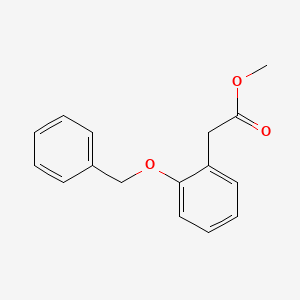
2,3,4,6-四-O-苄基-α-D-吡喃葡萄糖基氟化物
描述
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a derivative of D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups, and the anomeric hydroxyl group is replaced by a fluoride. This compound is significant in organic synthesis, particularly in the formation of glycosidic bonds and the preparation of various glucosyl derivatives .
科学研究应用
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride has several scientific research applications:
作用机制
Target of Action
It is known to be an important d-glucopyranose derivative used in the synthesis of derivatives for the treatment of various diseases .
Mode of Action
The compound is used as an intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .
Biochemical Pathways
The compound plays a crucial role in glucosylation reactions, which are vital biochemical pathways involved in the synthesis of many bioactive compounds . The downstream effects of these pathways can vary widely depending on the specific reactions and the compounds involved.
Pharmacokinetics
It is soluble in chcl3 and insoluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific glucosylation reactions it is involved in. As an intermediate in the synthesis of various bioactive compounds, its effects can be diverse and far-reaching .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, it is stored in a cool, dry place in a well-sealed container, away from oxidizing agents , indicating that it may be sensitive to heat, moisture, and oxidation.
生化分析
Biochemical Properties
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride plays a crucial role in biochemical reactions, particularly in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. The benzyl protection groups help in stabilizing the compound during these reactions, ensuring selective and efficient glycosylation. Additionally, this compound can be used to synthesize glycosyl fluorides, which are important intermediates in the preparation of glycosyl donors for enzymatic and chemical glycosylation .
Cellular Effects
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in glycosylation reactions, it can modify glycoproteins and glycolipids, which are essential for cell-cell communication and signal transduction. These modifications can impact the function of receptors, enzymes, and other proteins involved in cellular signaling, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride exerts its effects through specific binding interactions with glycosyltransferases and other glycosylation-related enzymes. The fluoride group at the anomeric position acts as a leaving group, facilitating the transfer of the glycosyl moiety to acceptor molecules. This process can result in the inhibition or activation of enzymes, depending on the specific glycosylation pattern and the target biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride can change over time due to its stability and degradation properties. The compound is generally stable when stored in a cool, dry place away from oxidizing agents. Prolonged exposure to moisture or heat can lead to degradation, affecting its efficacy in glycosylation reactions. Long-term studies have shown that the compound maintains its activity in in vitro and in vivo settings, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride vary with different dosages in animal models. At lower doses, the compound effectively participates in glycosylation reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, such as cellular stress and apoptosis, due to the accumulation of glycosylated products and potential interference with normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use .
Metabolic Pathways
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which play key roles in the synthesis and breakdown of glycosylated molecules. The compound can influence metabolic flux and metabolite levels by altering the availability of glycosyl donors and acceptors, thereby impacting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular compartments where glycosylation reactions occur. The compound’s benzyl protection groups also contribute to its stability and prevent premature degradation during transport .
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is primarily within the endoplasmic reticulum and Golgi apparatus, where glycosylation processes take place. Targeting signals and post-translational modifications direct the compound to these specific compartments, ensuring its availability for glycosylation reactions. The compound’s activity and function are closely linked to its localization, as it needs to be in proximity to glycosylation enzymes to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of D-glucopyranose are protected using benzyl groups.
Formation of the Fluoride Derivative: The anomeric hydroxyl group is then replaced by a fluoride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as alcohols or amines, to form different glycosides.
Oxidation and Reduction: The benzyl-protected hydroxyl groups can be selectively oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like silver trifluoromethanesulfonate (triflate) and silyl enol ethers are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various glycosides and glucosyl derivatives, which are useful intermediates in organic synthesis and pharmaceutical applications .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the fluoride group at the anomeric position.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Chloride: Similar but has a chloride group instead of a fluoride.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar but uses acetyl groups for protection instead of benzyl groups.
Uniqueness
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is unique due to the presence of the fluoride group, which makes it a more reactive glycosyl donor compared to its chloride and acetyl counterparts. This reactivity is advantageous in specific glycosylation reactions, providing higher yields and selectivity .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-RUOAZZEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454866 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89025-46-7 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




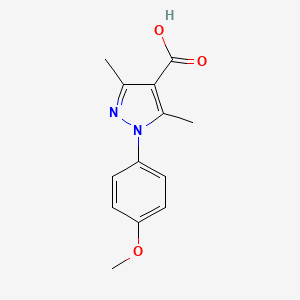
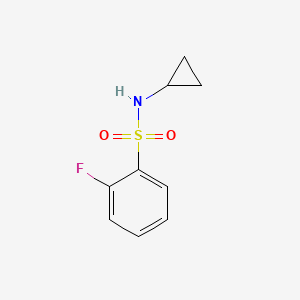
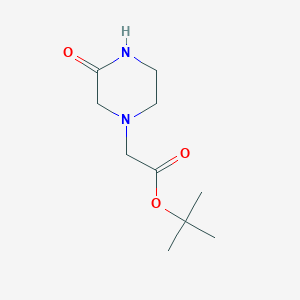
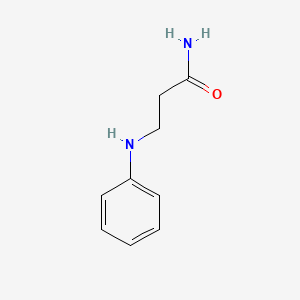
![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)
